Tert-butoxyacetylene
Description
Significance of Ynol Ethers as Reactive Intermediates in Organic Synthesis
Ynol ethers, characterized by an oxygen atom attached to an acetylenic carbon, are highly reactive intermediates in organic synthesis. Their utility stems from the electron-rich nature of the carbon-carbon triple bond, which imparts unique reactivity patterns. ucl.ac.uk This class of compounds serves as a versatile building block, enabling chemists to construct complex molecular architectures that would be challenging to access through more traditional methods.
One of the key aspects of their reactivity is their function as precursors to ketenes. For instance, tert-butyl ynol ethers can serve as a source of ketene (B1206846) for use in various cycloaddition reactions. The linear geometry of ynol ethers makes them relatively unhindered, allowing them to participate in reactions that can form up to four new bonds in a single transformation. acs.orgnih.gov This efficiency is a significant advantage in multi-step synthetic sequences. Their unique reactivity also makes them complementary to other electron-rich alkynes like ynamides. acs.orgnih.gov
Recent research has demonstrated that ynol ethers, often generated in situ from stable precursors, can engage in a wide array of useful carbon-carbon bond-forming processes, including sigmatropic rearrangements and cycloadditions. acs.orgnih.govresearcher.life
| Property | Description | Significance in Synthesis |
| Electron-Rich Alkyne | The oxygen atom donates electron density to the triple bond, making it highly nucleophilic. | Enables a wide range of reactions with electrophiles and participation in pericyclic reactions. ucl.ac.uk |
| Ketene Surrogates | Can generate highly reactive ketene intermediates under thermal or photochemical conditions. | Provides access to cycloadditions (e.g., [2+2]) and the synthesis of esters, amides, and other carbonyl derivatives. |
| Linear Geometry | The sp-hybridized carbons result in a linear structure. | Offers low steric hindrance for approaching reagents, facilitating complex bond formations. acs.orgnih.gov |
| Versatile Building Blocks | Can be readily functionalized and participate in tandem or multi-component reactions. | Allows for the rapid construction of molecular complexity from simple starting materials. acs.orgtminehan.com |
Historical Trajectory and Evolution of Research on Alkynyl Ethers
The study of ethers is a foundational aspect of organic chemistry, with the Williamson ether synthesis, discovered in the 19th century, remaining a key method for their preparation. numberanalytics.comsolubilityofthings.com The specific subclass of alkynyl ethers, or ynol ethers, has a history stretching back over a century. The first isolation and characterization of an ynol ether, phenoxyacetylene, was reported in the early 20th century.
Early research, such as the work described in 1941 on ethoxyacetylene and butoxyacetylene, focused on the synthesis and fundamental properties of simple alkoxyacetylenes. sci-hub.se These compounds were noted for their distinct properties compared to the previously studied phenoxyacetylenes. sci-hub.se The synthetic methods at the time often involved multi-step sequences, such as the dehydrohalogenation of bromoalkoxyethylenes. sci-hub.se
Over the decades, research has evolved from the synthesis of simple structures to the exploration of their vast synthetic potential. ucl.ac.uk The past thirty years have seen a steady increase in new synthetic methods and applications for ynol ethers, though their full potential was long considered underexploited, partly due to challenges in their preparation and isolation. ucl.ac.uk
Current Research Landscape and Underexploited Synthetic Potential
Despite being known for over a century, the synthetic potential of alkynyl ethers, including tert-butoxyacetylene, is still considered underexploited. ucl.ac.uk Much of the recent research has focused on harnessing their unique reactivity. acs.orgnih.govresearcher.life A significant area of interest is the use of this compound as a ketene surrogate. nih.govnih.govsigmaaldrich.com
In a key transformation known as the "ketene-surrogate coupling," this compound undergoes a Sonogashira coupling with aryl iodides. nih.govnih.govresearchgate.netscience.govscience.govscience.gov The resulting aryl-substituted tert-butyl ynol ether intermediate then undergoes a acs.orgCurrent time information in Bangalore, IN.-hydride shift, leading to the extrusion of isobutylene (B52900) and the in-situ generation of a highly reactive aryl ketene. nih.govnih.govresearchgate.netscience.gov These ketenes can be trapped with a variety of nucleophiles to produce a diverse range of products, including aryl acetic acid derivatives, ketones, and amides, or they can participate in electrocyclic ring-closure reactions to form complex structures like hydroxynaphthalenes and quinolines. nih.govresearchgate.netthieme-connect.com
This methodology provides a powerful and versatile route to important structural motifs found in many biologically active molecules. nih.govthieme-connect.comscispace.com The ability to generate a wide array of carbonyl compounds from a single, stable intermediate highlights the efficiency of this approach. nih.gov
Furthermore, research has shown that tert-butyl alkynyl ethers can undergo retro-ene/[2+2] cycloaddition reactions to form cyclobutanones under neutral conditions. acs.orgnih.govresearcher.life They are also used in oxidative coupling reactions to prepare 1-tert-butoxy-1,3-diynes, which are precursors for other reactive intermediates. capes.gov.brresearchgate.net The stability of certain tert-butyl ynol ether derivatives allows for their isolation via chromatography, a significant advantage over more transient species. acs.orgnih.gov These ongoing investigations continue to expand the synthetic toolkit available to organic chemists, demonstrating that the potential of this compound and related ynol ethers is far from exhausted. scispace.com
| Reaction Type | Description | Resulting Products |
| Ketene-Surrogate Coupling | Sonogashira coupling with aryl iodides, followed by thermal rearrangement ( acs.orgCurrent time information in Bangalore, IN.-hydride shift). nih.govnih.govresearchgate.net | Aryl ketenes, which can be trapped to form aryl acetic acids, esters, amides, and ketones. nih.govthieme-connect.com |
| Cycloaddition Reactions | Retro-ene reaction to form a ketene, followed by a [2+2] cycloaddition with another ynol ether molecule. thieme-connect.de | Substituted cyclobutenones. thieme-connect.de |
| Oxidative Coupling | Coupling with terminal alkynes to extend the carbon chain. capes.gov.brresearchgate.net | 1-tert-butoxy-1,3-diynes, which are precursors to β,γ-alkynyl lactones. capes.gov.brresearchgate.net |
| [2+2+2] Cycloaddition | Reaction with 1,6-diynes, often catalyzed by a transition metal. | Functionalized benzene (B151609) rings and polycyclic aromatic systems. nii.ac.jp |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethynoxy-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-5-7-6(2,3)4/h1H,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYDIZHDEOYYAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447517 | |
| Record name | TERT-BUTOXYACETYLENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89489-28-1 | |
| Record name | TERT-BUTOXYACETYLENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Tert Butoxyacetylene and Its Analogs
Diverse Synthetic Approaches to Ynol Ethers
The synthesis of ynol ethers, a class of highly reactive heterosubstituted alkynes, has been a subject of continuous development. chimia.ch The primary methods for their preparation can be categorized into three main approaches: elimination-based strategies, carbene rearrangement pathways, and direct oxidative methods. chimia.ch
Elimination-Based Strategies (e.g., β-Elimination)
Elimination reactions represent one of the earliest and still most efficient and versatile methods for accessing acetylenic ethers. chimia.ch The β-elimination from halo-enol ethers or related substrates is a cornerstone of this approach. A notable example involves the treatment of trichloroethylene (B50587) with a sodium alkoxide, which, after elimination and lithiation, can be used in cross-coupling reactions to form aromatic alkynyl ethers. ucl.ac.uk
Another powerful elimination-based strategy involves the in-situ conversion of bromo-enol ethers to aryloxyalkynes. This is achieved through a copper-catalyzed C-O cross-coupling of a phenol (B47542) with a gem-dibromoalkene, followed by base-induced elimination. chimia.ch More recently, a transition-metal-free approach has been developed where treatment of alkynyl-sulfones with potassium tert-butoxide yields tert-butoxyacetylenic ethers. chimia.ch Similarly, push-pull activated ynol ethers can be synthesized via a lithium-halogen exchange with n-butyllithium on a halogenated enol ether, followed by β-elimination at very low temperatures to prevent side reactions. nih.gov
| Precursor Type | Reagents | Product Type | Ref |
| gem-Dibromoalkenes | Phenol, Copper catalyst, Base | Aryloxyalkynes | chimia.ch |
| Halogenated Enol Ethers | n-Butyllithium | Push-pull Ynol Ethers | nih.gov |
| Alkynyl-sulfones | Potassium tert-butoxide | Tert-butoxyacetylenic Ethers | chimia.ch |
Carbene Rearrangement Pathways
The rearrangement of carbenes or carbenoid intermediates provides a valuable route to acetylenic ethers. chimia.ch One such pathway involves the thermal rearrangement of aromatic α-silylated diazoketones. These precursors undergo silyl (B83357) migration and form a carbene, which then evolves through a 1,2-migration to produce silyloxyalkynes. chimia.ch
Alternatively, carbenoids can be generated from esters through the addition of dibromomethyllithium. The resulting carbenoid intermediate also undergoes a 1,2-migration to furnish a lithio alkoxyacetylene, which can then be trapped to yield the desired ynol ether. chimia.ch
| Precursor | Key Intermediate | Rearrangement Type | Product | Ref |
| Aromatic α-silylated diazoketones | Carbene | 1,2-Silyl Migration | Silyloxyalkynes | chimia.ch |
| Esters | Carbenoid (from dibromomethyllithium) | 1,2-Migration | Lithio Alkoxyacetylene | chimia.ch |
Direct Oxidative Methods for Alkyne Functionalization
Direct oxidation of alkynes offers another synthetic avenue to ynol ethers. chimia.ch An early method involved the oxidation of a terminal alkyne with a hypervalent iodine reagent to produce an alkynyl tosylate. This intermediate is then treated with methyllithium (B1224462) to generate an ynolate, which can be trapped by silyl chlorides to give silyloxyalkynes. chimia.ch
A more direct transformation was later developed involving the oxidation of a lithium acetylide with lithium tert-butylperoxide. Subsequent O-silylation provides a straightforward route from terminal alkynes to silyloxyalkynes. chimia.ch
| Alkyne Precursor | Oxidizing Agent | Intermediate | Trapping Agent | Product | Ref |
| Terminal Alkyne | Hypervalent Iodine | Alkynyl Tosylate | Methyllithium, Silyl Chloride | Silyloxyalkyne | chimia.ch |
| Lithium Acetylide | Lithium tert-butylperoxide | Ynolate | Silylating Agent | Silyloxyalkyne | chimia.ch |
Specific Synthetic Protocols for Tert-Butoxyacetylene
Due to its utility as a ketene (B1206846) surrogate, specific and scalable syntheses for this compound have been developed. researchgate.netnih.gov These methods often start from simple, commercially available precursors.
Multi-Step Syntheses from Readily Available Precursors (e.g., Ethyl Vinyl Ether)
A detailed synthesis affording a high yield of tert-butoxyethyne involves a multi-step process to create a vinyl bromide ether precursor, which is then converted to the final product. ucl.ac.uk This method has been successfully applied on a ~30 g scale. ucl.ac.uk
Preparation from Halogenated Alkenes
Halogenated alkenes serve as versatile starting materials for this compound and its analogs. For instance, tert-butyl ynol ethers can be prepared from tert-butyl 1,2-dichlorovinyl ether by treatment with an excess of butyllithium. tminehan.com Himbert and co-workers utilized trichloroethylene, treating it with a sodium alkoxide followed by elimination with n-butyllithium and subsequent lithiation to generate a lithiated acetylide, a precursor to various alkynyl ethers. ucl.ac.uk
A more recent example demonstrates the synthesis of a fluorinated ynol ether from a halogenated propene. nih.gov The synthesis starts with the nucleophilic alkenyl substitution of an alcohol onto 1,1,2-trichloro-3,3,3-trifluoroprop-1-ene to give an enol ether. nih.gov This is followed by a lithium-halogen exchange using n-butyllithium at -115 °C and subsequent β-elimination to afford the trifluorinated ynol ether in 61% yield. nih.gov
| Halogenated Alkene Precursor | Key Reagents | Intermediate(s) | Product | Ref |
| tert-Butyl 1,2-dichlorovinyl ether | Butyllithium | Lithiated ynol ether | Substituted tert-butyl ynol ethers | tminehan.com |
| Trichloroethylene | Sodium alkoxide, n-Butyllithium | Lithiated acetylide | Aromatic alkynyl ethers | ucl.ac.uk |
| 1,1,2-Trichloro-3,3,3-trifluoroprop-1-ene | Alcohol, KH, n-BuLi | Halogenated enol ether | Trifluorinated ynol ether | nih.gov |
Development of Novel and Efficient Synthetic Routes to Alkynyl Ethers
The synthesis of alkynyl ethers, including this compound and its analogs, has been an area of significant research, leading to the development of several innovative and efficient methodologies. These methods provide access to this versatile class of compounds, which are valuable building blocks in organic synthesis. Advances have focused on improving yields, broadening substrate scope, and utilizing milder reaction conditions.
One notable modern approach to synthesizing a range of ynol ethers employs a three-step sequence starting from α-diazoketones. nih.gov This protocol involves the coupling of an α-diazoketone with an alcohol, followed by the formation of an enol triflate and subsequent base-promoted elimination to yield the desired alkynyl ether. This method has proven effective for primary, secondary, and tertiary alcohols, as well as phenols, furnishing the corresponding alkynyl ethers in good yields. nih.gov The versatility of this method is demonstrated by its compatibility with various ketones, including aromatic, α,β-unsaturated, and alkynyl ketones. nih.gov
A summary of alkynyl ethers synthesized via the diazoketone protocol is presented below:
Table 1: Synthesis of Alkynyl Ethers from α-Diazoketones Data sourced from Minehan, et al. nih.gov
| Entry | R¹ Group (from Diazoketone) | R² Group (from Alcohol) | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Phenyl | Methyl | Phenyl(methoxy)acetylene | 78 |
| 2 | Phenyl | Isopropyl | Phenyl(isopropoxy)acetylene | 85 |
| 3 | Phenyl | tert-Butyl | Phenyl(tert-butoxy)acetylene | 82 |
| 4 | Phenyl | Phenyl | Phenyl(phenoxy)acetylene | 75 |
| 5 | 1-Cyclohexenyl | tert-Butyl | (1-Cyclohexenyl)(tert-butoxy)acetylene | 73 |
Another innovative, metal-free approach for the synthesis of ynol ethers was developed by Wilden and colleagues. This method utilizes an electron-withdrawing alkynyl sulfonamide, which, upon treatment with a potassium alkoxide, rapidly converts to the corresponding ynol ether. A key advantage of this strategy is the ability to generate the potassium alkoxides in situ, which expands the scope to include a wider range of primary and secondary alcohols.
The Sonogashira cross-coupling reaction has also been adapted for the synthesis of complex alkynyl ethers. Specifically, this compound can be coupled with aryl iodides to produce aryl-substituted tert-butyl ynol ethers. researchgate.netwhiterose.ac.uk These intermediates can then be used to generate aryl ketenes in situ through a Current time information in Bangalore, IN.acs.org-hydride shift and extrusion of isobutylene (B52900). researchgate.net This methodology provides a powerful tool for creating functionalized aromatic structures.
Furthermore, an efficient method for the synthesis of alkynylsilyl ethers and silaketals has been developed based on the base-induced alcoholysis of di- and trialkynylsilanes. acs.orgacs.orgnih.gov In this catalytic cycle, an alkoxide, generated by a base, reacts with the alkynylsilane to form a pentacoordinated silicate (B1173343) adduct. acs.orgacs.org The subsequent dissociation of an alkynyl anion yields the silyl ether product and regenerates the alkoxide, allowing the catalytic cycle to continue. acs.orgacs.org This protocol is effective for producing a variety of mono- and dialkynyl silyl ethers as well as symmetrical and unsymmetrical alkynyl silaketals. acs.orgacs.org
Elucidation of Reactivity Patterns and Mechanistic Pathways Involving Tert Butoxyacetylene
Fundamental Reactivity of Electron-Rich Terminal Alkynes
The reactivity of tert-butoxyacetylene is largely dictated by the polarization of the carbon-carbon triple bond, which is influenced by the electron-donating tert-butoxy (B1229062) group. This makes the terminal acetylenic proton acidic enough to be removed by a strong base, forming a nucleophilic acetylide anion. libretexts.org This acetylide can then participate in various nucleophilic substitution and addition reactions. libretexts.org
Conversely, the alkyne itself can act as a nucleophile in addition reactions. msu.edu However, compared to alkenes, the electrophilic addition to alkynes can be more sluggish, despite being more exothermic. libretexts.org The steric bulk of the tert-butoxy group also plays a significant role, offering a degree of stability against polymerization, a common issue with less hindered alkynes like ethoxyacetylene. nih.govvulcanchem.com This stability allows for a broader range of reaction conditions to be employed.
Cross-Coupling and Functionalization Reactions
The unique electronic and steric properties of this compound make it an excellent substrate for a variety of cross-coupling and functionalization reactions, enabling the construction of complex molecular architectures.
Palladium-Catalyzed Sonogashira Coupling with Aryl Iodides to Yield Aryl Ynol Ethers
A cornerstone of this compound chemistry is its participation in the Sonogashira coupling reaction. wikipedia.org This palladium-catalyzed, copper-co-catalyzed cross-coupling reaction efficiently joins this compound with aryl iodides to produce aryl ynol ethers. researchgate.netnorthampton.ac.ukscience.gov The reaction is versatile, accommodating a wide array of aryl iodides, including those with both electron-donating and electron-withdrawing substituents, as well as heteroaryl iodides. amazonaws.com The use of a bulky base like diisopropylethylamine (iPr2NEt) can suppress the formation of undesired enynol ether byproducts. nih.gov
The general mechanism involves the formation of a palladium(0) species, which undergoes oxidative addition with the aryl iodide. Concurrently, the copper(I) cocatalyst facilitates the formation of a copper acetylide from this compound. Transmetalation from copper to palladium, followed by reductive elimination, yields the aryl ynol ether and regenerates the palladium(0) catalyst. wikipedia.org
Table 1: Examples of Palladium-Catalyzed Sonogashira Coupling of this compound with Aryl Iodides
| Aryl Iodide | Catalyst System | Base | Solvent | Product (Aryl Ynol Ether) | Yield (%) | Reference |
| 4-Cyano-iodobenzene | Pd(PPh₃)₄ / CuI | iPr₂NEt | Triethylamine | 1-(tert-Butoxyethynyl)-4-cyanobenzene | 85 | nih.gov |
| 4-Nitro-iodobenzene | Pd(PPh₃)₄ / CuI | Triethylamine | Triethylamine | 1-(tert-Butoxyethynyl)-4-nitrobenzene | 92 | nih.gov |
| 4-Methoxy-iodobenzene | Pd(PPh₃)₄ / CuI | Triethylamine | Triethylamine | 1-(tert-Butoxyethynyl)-4-methoxybenzene | 88 | nih.gov |
Oxidative Coupling Reactions (e.g., with Terminal Alkynes to form 1-tert-Butoxy-1,3-diynes)
This compound can also undergo oxidative coupling reactions. For instance, in the presence of a copper catalyst and an oxidant (often air), it can couple with other terminal alkynes to form unsymmetrical 1,3-diynes, specifically 1-tert-butoxy-1,3-diynes. researchgate.netcapes.gov.br This type of reaction, often referred to as a Glaser or Hay coupling, is a powerful tool for the synthesis of conjugated polyynes. These resulting 1-tert-butoxy-1,3-diynes are themselves valuable intermediates for further transformations. researchgate.netcapes.gov.brmolaid.com
Intramolecular Rearrangements and Subsequent Transformations
A key feature of the aryl ynol ethers derived from this compound is their propensity to undergo thermally induced intramolecular rearrangements, which generate highly reactive ketene (B1206846) intermediates.
researchgate.netucl.ac.uk-Hydride Shift Mechanisms Leading to Aryl Ketene Generation
Upon heating, typically at temperatures around 75-80 °C, aryl-substituted tert-butyl ynol ethers undergo a researchgate.netucl.ac.uk-hydride shift. researchgate.netnorthampton.ac.ukthieme-connect.com This pericyclic reaction involves the transfer of a hydride from one of the methyl groups of the tert-butyl moiety to the alkyne carbon, leading to the extrusion of isobutylene (B52900) and the formation of a highly reactive aryl ketene. researchgate.netnorthampton.ac.ukscience.govucl.ac.uk This transformation is a crucial step, as it converts the relatively stable ynol ether into a versatile ketene intermediate. nih.gov The lower temperature required for this rearrangement compared to analogous ethoxyacetylenes (which rearrange at around 120 °C) is a notable advantage of using this compound. nih.gov
In Situ Trapping and Derivatization of Generated Ketenes with Nucleophiles
The aryl ketenes generated in situ are highly electrophilic and readily react with a wide range of nucleophiles. researchgate.netnorthampton.ac.ukucl.ac.uk This allows for the synthesis of a diverse array of carboxylic acid derivatives and related compounds from a single ynol ether intermediate. nih.gov The trapping of these ketenes is an efficient process, providing a modular approach to various functional groups.
For example, reaction with:
Water yields aryl acetic acids. nih.gov
Alcohols (primary, secondary, and tertiary) produces aryl acetate (B1210297) esters. nih.gov
Phenols leads to the formation of phenolic esters. nih.gov
Amines results in the synthesis of aryl acetamides. researchgate.net
Organometallic reagents can lead to the formation of ketones. nih.gov
This in situ trapping strategy is a powerful synthetic tool, as it allows for the generation and immediate consumption of the unstable ketene species, avoiding its polymerization or decomposition. northampton.ac.ukthieme-connect.com
Table 2: In Situ Trapping of an Aryl Ketene with Various Nucleophiles
| Aryl Ynol Ether | Trapping Nucleophile | Product | Yield (%) | Reference |
| 1-(tert-Butoxyethynyl)-4-methoxybenzene | Water | (4-Methoxyphenyl)acetic acid | 94 | nih.gov |
| 1-(tert-Butoxyethynyl)-4-methoxybenzene | Methanol (B129727) | Methyl (4-methoxyphenyl)acetate | 99 | nih.gov |
| 1-(tert-Butoxyethynyl)-4-methoxybenzene | Morpholine (B109124) | 2-(4-Methoxyphenyl)-1-morpholinoethan-1-one | 95 | nih.gov |
| 1-(tert-Butoxyethynyl)-4-methoxybenzene | Pentafluorophenol | Pentafluorophenyl (4-methoxyphenyl)acetate | 91 | nih.gov |
Cycloaddition and Annulation Chemistry
This compound also participates in various cycloaddition and annulation reactions, enabling the construction of diverse cyclic and aromatic structures.
[2+2+2] Cycloaddition Reactions with Diyne Substrates
The [2+2+2] cycloaddition is a powerful, atom-economical reaction for synthesizing highly substituted six-membered rings, such as benzene (B151609) derivatives. This reaction involves the transition metal-catalyzed cyclotrimerization of three unsaturated components. uwindsor.ca While the cross-cyclotrimerization of three different alkynes can lead to mixtures of products, using a diyne substrate tethered to one alkyne component can control the chemoselectivity. nih.gov
In this context, this compound can serve as the third alkyne component in reactions with various diyne substrates. These reactions, often catalyzed by cobalt or rhodium complexes, proceed through the formation of a metallacycle intermediate. uwindsor.caresearchgate.net Subsequent insertion of this compound leads to the formation of a highly substituted benzene ring. The reaction tolerates a wide range of functional groups, making it a versatile method for constructing complex aromatic systems.
Table 2: Examples of [2+2+2] Cycloaddition Reactions
| Diyne Substrate | Third Component | Catalyst | Product |
|---|---|---|---|
| α,ω-Diyne | This compound | CpCo(CO)₂ | Substituted Benzene Derivative |
| Aryl-substituted Diyne | This compound | Rhodium(I)-Xylyl-BINAP | Chiral N,O-Biaryl |
Base-Mediated Benzannulation Reactions Utilizing Aryl Ynol Ethers
Aryl tert-butyl ynol ethers, readily prepared from the Sonogashira coupling of this compound and aryl iodides, are valuable precursors for benzannulation reactions. researchgate.netamazonaws.com These reactions provide a convergent approach to substituted naphthols. researchgate.net Under heated conditions, and often mediated by a base, these aryl ynol ethers can react with various partners to construct a new benzene ring fused to the existing aryl group. researchgate.net This methodology is characterized by its high efficiency, excellent regioselectivity, and broad substrate scope, making it a valuable tool in organic synthesis. researchgate.net
Nucleophilic Addition Reactions to the Carbon-Carbon Triple Bond
The carbon-carbon triple bond of this compound is susceptible to nucleophilic attack, a fundamental reaction in which a nucleophile adds to an electron-deficient center. collegedunia.com This reactivity is central to many of the transformations involving this reagent.
The initial step in many reactions of this compound, such as the Sonogashira coupling mentioned earlier, can be viewed as a form of nucleophilic addition to the activated alkyne. More broadly, various nucleophiles can add across the triple bond, leading to a range of functionalized products. The nature of the nucleophile and the reaction conditions dictate the outcome of the reaction. For instance, the addition of organometallic reagents, acting as carbanion sources, can lead to the formation of new carbon-carbon bonds. libretexts.org
The addition of a nucleophile to the alkyne results in the formation of a vinyl anion intermediate, which can then be trapped by an electrophile. This two-step sequence allows for the introduction of two new substituents across the original triple bond. The stereochemical outcome of the addition can often be controlled, leading to either the cis or trans addition product.
Table 3: General Scheme for Nucleophilic Addition to this compound
| Nucleophile (Nu⁻) | Electrophile (E⁺) | Product | Reaction Type |
|---|---|---|---|
| Organocuprate | H⁺ | Substituted Alkene | Nucleophilic Addition |
| Thiolate | Alkyl Halide | Vinyl Sulfide | Nucleophilic Addition |
Strategic Applications of Tert Butoxyacetylene in Complex Organic Synthesis
Role as a Ketene (B1206846) Surrogate in Catalytic Conversions
A key application of tert-butoxyacetylene is its function as a metalated ketene equivalent in cross-coupling reactions. nih.gov This strategy provides a convergent and flexible route to a wide array of carbonyl compounds from a single, stable intermediate. nih.gov Unlike other ynol ethers that may require higher temperatures for rearrangement, tert-butoxyacetylenes transform into ketenes under milder thermal conditions, typically around 80°C. nih.gov
The conversion of aryl iodides into aryl ketenes using this compound is a cornerstone of its application as a ketene surrogate. researchgate.netnih.govsigmaaldrich.com The process begins with a Sonogashira coupling reaction between an aryl iodide and this compound, catalyzed by a palladium complex. nih.govnih.gov This initial step yields an aryl-substituted tert-butyl ynol ether intermediate. nih.govresearchgate.net
This ynol ether intermediate is not typically isolated but is generated in situ. Upon gentle heating, it undergoes a Current time information in Bangalore, IN.science.gov-hydride shift. researchgate.netnih.gov This rearrangement results in the extrusion of isobutylene (B52900) gas and the formation of the desired aryl ketene. nih.govnih.gov The in situ-generated ketene is highly reactive and can be immediately trapped by various reagents. researchgate.netscience.gov
The efficiency of the initial Sonogashira coupling can be influenced by reaction conditions. To optimize the formation of the key ynol ether intermediate and minimize side products, molecular sieves are often included to prevent hydration and hydrolysis. nih.gov Additionally, the use of a sterically hindered base, such as Hünig's base (iPr2NEt), helps to suppress the formation of enynol ether byproducts. nih.gov
Table 1: Selected Examples of Aryl Ynol Ether Synthesis via Sonogashira Coupling
| Aryl Iodide | Catalyst | Base | Solvent | Yield (%) | Citation |
|---|---|---|---|---|---|
| 4-Iodoanisole | PdCl2(PPh3)2, CuI | iPr2NEt | Dioxane | 85 | nih.gov |
| 1-Iodo-4-nitrobenzene | PdCl2(PPh3)2, CuI | iPr2NEt | Dioxane | 81 | nih.gov |
This table presents data on the synthesis of the aryl-substituted tert-butyl ynol ether intermediate.
The aryl ketenes generated in situ from this compound and aryl iodides are versatile intermediates that can be intercepted by a wide range of nucleophiles. nih.govthieme-connect.com This "ketene-surrogate coupling" allows for a divergent synthesis strategy, providing access to a diverse library of arylacetic acid derivatives and other functionalized molecules from a common precursor. nih.govscispace.comthieme.de
The reaction's flexibility is one of its most significant advantages for synthetic chemistry, including applications in drug discovery. thieme-connect.com By simply changing the trapping agent, a variety of important structural motifs can be synthesized. scispace.comthieme-connect.com
Arylacetic Acids and Esters: Trapping the ketene with water or an alcohol (e.g., methanol) yields the corresponding arylacetic acid or arylacetic acid ester. nih.govthieme-connect.com
Arylacetic Amides: Amines, such as morpholine (B109124), react readily with the aryl ketene to form arylacetic amides in high yields. nih.govthieme-connect.com This transformation is effective for a broad range of substrates, including electron-rich, electron-deficient, and heteroaromatic aryl iodides. thieme-connect.comthieme-connect.com
Arylacetic Thioesters: The use of a thiol as the nucleophile leads to the formation of arylacetic thioesters. nih.govthieme-connect.com
Allenes and Cyclobutanones: The intermediate ketenes can also participate in cycloaddition reactions. thieme-connect.com Reaction with Wittig reagents produces allenes, while [2+2] cycloadditions with enol ethers furnish cyclobutanone (B123998) products. nih.govthieme-connect.com
Benzannulation Products: When 2-vinyl iodobenzenes are used as starting materials, the resulting ortho-vinyl aryl ketenes can undergo electrocyclic ring closure to yield hydroxynaphthalenes and hydroxyquinolines. nih.govnih.gov
Table 2: Divergent Synthesis from a Common Aryl Ketene Intermediate
| Nucleophile/Reagent | Product Type | Example Product | Yield (%) | Citation |
|---|---|---|---|---|
| Methanol (B129727) | Arylacetic Acid Ester | Methyl 2-(4-methoxyphenyl)acetate | 85 | nih.gov |
| Morpholine | Arylacetic Amide | 2-(4-Methoxyphenyl)-1-(morpholino)ethan-1-one | 99 | nih.gov |
| Benzyl (B1604629) Mercaptan | Arylacetic Thioester | S-Benzyl 2-(4-methoxyphenyl)ethanethioate | 78 | nih.gov |
| Ethyl Vinyl Ether | Cyclobutanone | 2-Ethoxy-3-(4-methoxyphenyl)cyclobutan-1-one | 64 | nih.gov |
Transformation of Aryl Iodides into Aryl Ketenes
Synthesis of Lactones and Related Oxygen Heterocycles
This compound is also instrumental in the synthesis of cyclic compounds, particularly lactones. Its ability to generate reactive ketene intermediates under specific conditions allows for intramolecular cyclization reactions to form these important oxygen heterocycles.
A specialized methodology has been developed for the synthesis of β,γ-alkynyl lactones that relies on the in situ generation of ω-hydroxy alkynyl ketenes. capes.gov.brresearchgate.netresearchgate.net This process begins with the oxidative coupling of a terminal alkyne with this compound, which produces a 1-tert-butoxy-1,3-diyne. capes.gov.brresearchgate.net
These diynes are precursors to conjugated alkynyl ketenes. capes.gov.brresearchgate.net When the starting terminal alkyne contains a hydroxyl group at an appropriate position (ω-hydroxy), the resulting 1-tert-butoxy-1,3-diyne can be converted into an ω-hydroxy alkynyl ketene. This highly reactive ketene intermediate then undergoes a rapid intramolecular cyclization, where the pendant hydroxyl group attacks the ketene carbonyl, to furnish the desired β,γ-alkynyl lactone. capes.gov.brresearchgate.net This strategy provides an efficient route to these specific lactone structures. capes.gov.brmolaid.com
Precursors for Advanced Synthetic Building Blocks
Beyond its direct use in coupling reactions, this compound serves as a starting material for creating more complex and functionalized reagents. These reagents, in turn, act as advanced building blocks for the construction of intricate molecular frameworks.
This compound is a key precursor in the synthesis of 1-tert-butoxy-3-[(trimethylsilyl)oxy]buta-1,3-diene, a highly functionalized diene. acs.org This diene is a valuable building block for constructing cyclohexanone (B45756) systems via Diels-Alder reactions. acs.org
The subsequent [4+2] cycloaddition of this diene with various dienophiles, followed by hydrolysis, leads to the formation of functionalized β-hydroxycyclohexanone derivatives. acs.org These products are themselves valuable synthetic intermediates, notably serving as precursors for the synthesis of daunomycinone (B1669838) analogs, which are related to a class of anticancer agents. acs.org This application highlights the role of this compound in the initial stages of multi-step syntheses aimed at producing complex and biologically relevant molecules.
Utility in the Total Synthesis of Complex Natural Products
This compound serves as a valuable reagent in the total synthesis of complex, biologically active natural products. Its ability to act as a precursor to ketenes under thermal or catalytic conditions is a cornerstone of its utility, enabling the construction of key structural motifs such as macrolactones and other carbocyclic systems.
A notable application involves the synthesis of β,γ-alkynyl macrolactones. researchgate.netcapes.gov.br This methodology relies on the initial oxidative coupling of a terminal alkyne with this compound to form a 1-tert-butoxy-1,3-diyne. Subsequent thermolysis of this intermediate, which contains a hydroxyl group at the other end of the molecule, generates an ω-hydroxy alkynyl ketene in situ. This reactive ketene is then intramolecularly trapped by the hydroxyl group, leading to the formation of the desired macrolactone ring. researchgate.netcapes.gov.br This strategy has been instrumental in synthesizing macrolide skeletons found in a variety of natural products.
In the synthesis of the cytotoxic macrolide (-)-callipeltoside A, a highly convergent and stereoselective route was developed for its C1-C14 macrolactone core. researchgate.net A key step in this synthesis is the intramolecular trapping of an acyl-ketene intermediate by a hydroxyl group, a transformation where precursors like this compound are fundamental for generating the ketene moiety. researchgate.net Similarly, the total synthesis of other complex macrolides such as (-)-lyngbyaloside B has featured macrocyclization via an acyl ketene intermediate. researchgate.net
The driving force for developing the "ketene-surrogate coupling" reaction stemmed from an interest in synthesizing aryl benzyl ketones, a substructure present in bioactive xanthone-type molecules like simaomicin α and kigamicin. thieme-connect.com The strategy involved using this compound as a two-carbon conjunctive reagent that couples with an aryl iodide to form an aryl-substituted ynol ether, which then rearranges to the corresponding aryl ketene. thieme-connect.com
Furthermore, this compound has been employed in [2+2+2] cycloaddition reactions for constructing dibenzofuran (B1670420) cores of natural products such as kehokorin E, candidusin B, and vialinins. nii.ac.jp
Table 1: Application of this compound in Natural Product Synthesis
| Natural Product/Core | Key Strategy | Intermediate Generated | Reference |
| β,γ-Alkynyl Macrolactones | Intramolecular trapping of a ketene | ω-Hydroxy alkynyl ketene | researchgate.netcapes.gov.br |
| (-)-Callipeltoside A | Intramolecular trapping of a ketene | Acyl-ketene | researchgate.net |
| (-)-Lyngbyaloside B | Macrocyclization via ketene | Acyl-ketene | researchgate.net |
| Simaomicin α / Kigamicin | Ketene-surrogate coupling | Aryl ketene | thieme-connect.com |
| Kehokorin E | [2+2+2] Cycloaddition | Not specified | nii.ac.jp |
Development of Cascade and Multicomponent Reaction Sequences
The unique reactivity of this compound has spurred the development of elegant cascade and multicomponent reactions, which enhance synthetic efficiency by forming multiple bonds in a single operation. These processes are often initiated by the conversion of this compound into more reactive intermediates, primarily ketenes.
A pivotal development is the "ketene-surrogate coupling," a palladium-catalyzed Sonogashira coupling of this compound with aryl iodides. researchgate.netnih.gov This reaction forms aryl-substituted tert-butyl ynol ethers. Under mild thermal conditions, these intermediates undergo a researchgate.netscience.gov-hydride shift, leading to the extrusion of isobutylene and the in-situ generation of highly reactive aryl ketenes. researchgate.netnih.govscience.gov
These transiently generated ketenes can be intercepted by a variety of nucleophiles or reaction partners, triggering a cascade sequence. For instance, trapping the ketene with morpholine yields the corresponding amide, a reaction that proceeds efficiently for a wide range of electron-rich and electron-deficient aryl groups. thieme-connect.com The versatility of this method allows for the synthesis of diverse aryl acetic acid derivatives from a single ynol ether intermediate. nih.gov
Researchers have expanded this chemistry to develop more complex cascade sequences. One such example is a benzannulation process to produce hydroxynaphthalenes and hydroxyquinolines. nih.gov This involves an electrocyclic ring closure of the ketene intermediate. researchgate.net Cascade sequences have also been designed for the synthesis of indolin-2-ones, which involves the in-situ reduction of the initial oxoarylation product. researchgate.net
While multicomponent reactions (MCRs) are a powerful tool in organic synthesis for building molecular complexity, specific MCRs directly employing this compound are less commonly documented than its use in cascade reactions. frontiersin.orgorganic-chemistry.org However, the in-situ generation of ketenes from this compound provides a reactive intermediate that is primed for participation in multicomponent processes where a ketene is a required partner. For example, a cerium(III) triflate-catalyzed multicomponent reaction has been developed involving alkynyl carboxylic acids, tert-butyl isocyanide, and organic azides to form triazole-oxazole derivatives, showcasing the complexity achievable, though this specific example does not use this compound itself. nih.gov The principle of using a stable precursor to generate a reactive species for a subsequent multicomponent coupling remains a key strategy in modern synthesis.
Table 2: Cascade Reactions Initiated by this compound
| Reaction Type | Initial Step | Key Intermediate | Final Products | Reference |
| Ketene-Surrogate Coupling | Sonogashira coupling of this compound and aryl iodide | Aryl-substituted tert-butyl ynol ether -> Aryl ketene | Aryl acetic acid derivatives, ketones | thieme-connect.comnih.gov |
| Benzannulation | Ketene generation followed by electrocyclization | Aryl ketene | Hydroxynaphthalenes, Hydroxyquinolines | researchgate.netnih.gov |
| Indolin-2-one Synthesis | Oxoarylation followed by in-situ reduction | Aryl ketene | Indolin-2-ones | researchgate.net |
| Macrolactonization | Oxidative coupling followed by thermolysis and cyclization | ω-Hydroxy alkynyl ketene | β,γ-Alkynyl lactones | researchgate.netcapes.gov.br |
Investigations of Tert Butoxyacetylene in Polymer Chemistry and Functional Materials Science
Incorporation of Tert-Butoxyacetylene-Derived Monomers into Polymer Architectures
The incorporation of monomers containing bulky tert-butyl groups significantly influences polymer architecture and properties. For instance, the tert-butyl group introduces steric hindrance, which can reduce molecular packing and increase the free volume in polymer matrices. This structural feature typically leads to lower glass transition temperatures (Tg) and enhanced hydrophobicity compared to polymers with less bulky side groups.
In the context of creating complex polymer architectures, the copolymerization of multivinyl monomers (MVMs) is a facile method to control chain topology. cardiff.ac.uk Regulating the balance between intermolecular and intramolecular propagation reactions is key to constructing everything from linear and cyclized to branched and star-shaped polymers. cardiff.ac.uk For example, the cyclopolymerization of tert-butyl α-(hydroxymethyl) acrylate (B77674) has been successfully achieved using both Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. cardiff.ac.uk
Furthermore, the incorporation of functional monomers allows for post-polymerization modification. For example, amphiphilic cyclic bottlebrush polymers have been synthesized using monomers like tert-butyl acrylate. nih.gov After polymerization, the tert-butyl groups can be cleaved to reveal acrylic acid units, transforming the polymer's properties. nih.gov Similarly, the tert-butoxycarbonyl (Boc) group is used to protect amine functionalities in monomers like tert-butyl aziridine-1-carboxylate, which can be deprotected after polymerization to yield linear polyethyleneimine. osti.govresearchgate.netmdpi.com
The introduction of CO2-derived bicyclic lactone monomers into conventional vinyl polymers is another strategy to modify polymer architecture and properties. u-tokyo.ac.jp The rigid bicyclic structure can increase the glass transition temperature of the resulting copolymer. u-tokyo.ac.jp
Advanced Polymerization Techniques for this compound-Based Systems
Advanced polymerization techniques offer precise control over polymer molecular weight, architecture, and functionality, which is crucial for creating tailored materials. numberanalytics.commdpi.com
Ring-expansion RAFT (RE-RAFT) polymerization is an innovative method for synthesizing cyclic polymers. mdpi.com This technique utilizes a cyclic RAFT agent, such as a cyclic trithiocarbonate (B1256668) derivative (CTTC), to polymerize vinyl monomers like tert-butyl acrylate (TBA). mdpi.comnih.gov The polymerization of TBA with a CTTC agent results in polymers with a bimodal molecular weight distribution, where the higher molecular weight portion consists of large cyclic polymers formed through the fusion of smaller cyclic polymers. mdpi.comresearchgate.net This process allows for the production of cyclic polymers in a more straightforward and scalable manner compared to traditional ring-closure methods that require high dilution. mdpi.comresearchgate.net
The polymerization proceeds in a controlled fashion, with molecular weight increasing with monomer conversion. mdpi.com Detailed analysis using techniques like ¹H NMR and MALDI-TOF-MS has confirmed the cyclic topology of the resulting polymers. mdpi.comresearchgate.net This methodology opens avenues for creating well-defined cyclic polymers with complex architectures. mdpi.com
Table 1: RE-RAFT Polymerization of Tert-Butyl Acrylate (TBA)
| Parameter | Value/Observation |
| Monomer | tert-Butyl Acrylate (TBA) |
| RAFT Agent | Cyclic Trithiocarbonate (CTTC) |
| Polymerization Type | Ring-Expansion RAFT (RE-RAFT) |
| Resulting Polymer | Mixture of polymers with a bimodal SEC trace |
| High MW Fraction | Large cyclic polymers from fusion of smaller rings. mdpi.com |
| Control | Molecular weight increases with conversion. mdpi.com |
Anionic ring-opening polymerization (AROP) is a powerful technique for synthesizing polymers from cyclic monomers. numberanalytics.com The polymerization of tert-butyl aziridine-1-carboxylate (BocAz) is a relevant example of this methodology. osti.govresearchgate.netmdpi.com The electron-withdrawing tert-butyloxycarbonyl (Boc) group on the aziridine (B145994) nitrogen activates the monomer for AROP. osti.govresearchgate.netmdpi.com
This polymerization yields linear poly(tert-butyl aziridine-1-carboxylate). osti.govresearchgate.netmdpi.com A key feature of this system is that the Boc protecting group can be cleanly removed after polymerization using trifluoroacetic acid (TFA) to produce linear polyethyleneimine (lPEI). osti.govresearchgate.netmdpi.com This demonstrates how a tert-butyl-containing group can serve as a removable activating group in polymer synthesis. mdpi.com However, the attainable molecular weight of poly(BocAz) is limited by its poor solubility in solvents compatible with AROP. osti.govmdpi.com
Table 2: Anionic Ring-Opening Polymerization of Tert-Butyl Aziridine-1-Carboxylate (BocAz)
| Parameter | Value/Observation |
| Monomer | tert-Butyl Aziridine-1-Carboxylate (BocAz) |
| Activating Group | tert-Butyloxycarbonyl (Boc). osti.govresearchgate.netmdpi.com |
| Polymerization Type | Anionic Ring-Opening Polymerization (AROP) |
| Resulting Polymer | Linear Poly(BocAz). osti.govresearchgate.netmdpi.com |
| Post-Polymerization | Deprotection with TFA yields linear polyethyleneimine (lPEI). osti.govresearchgate.netmdpi.com |
| Limitation | Poor solubility limits high molecular weight polymer synthesis. osti.govmdpi.com |
Ring-Expansion RAFT Polymerization Strategies (e.g., of tert-Butyl Acrylate, relevant for methodology)
Synthesis of Polymers with Controlled Molecular Weight and Topology (e.g., Cyclic Polymers)
The synthesis of polymers with controlled molecular weight and specific topologies, such as cyclic polymers, is a significant area of research due to the unique properties these architectures impart. mdpi.comnih.gov
As discussed, RE-RAFT polymerization of tert-butyl acrylate using a cyclic RAFT agent is a direct method for producing cyclic polymers. mdpi.comresearchgate.net This technique avoids the stringent high-dilution conditions typically required for intramolecular cyclization of linear precursors. researchgate.net The resulting cyclic polymers exhibit different physical properties compared to their linear counterparts; for example, cyclic poly(tert-butyl acrylate) shows a higher cloud point than the linear version. mdpi.com
Anionic polymerization techniques also offer excellent control over molecular weight and can be adapted to create specific topologies. numberanalytics.com For instance, the AROP of tert-butyl aziridine-1-carboxylate allows for the synthesis of well-defined linear polymers which can be precursors to other functional polymers. osti.govresearchgate.netmdpi.com While the synthesis of cyclic polymers from this compound itself is not directly detailed, the methodologies used for monomers like tert-butyl acrylate and tert-butyl aziridine-1-carboxylate provide a blueprint for how such structures could potentially be achieved. nih.govmdpi.com
Potential Applications in Organic Functional Materials Development
The incorporation of tert-butyl groups into polymers can lead to materials with valuable properties for various applications. The steric bulk of the tert-butyl group can enhance the solubility of polymers in organic solvents and stabilize them by protecting functional groups. mdpi.com
Polymers derived from monomers like tert-butyl acrylate are used in the development of materials with tailored thermal and mechanical properties. ontosight.ai The ability to create cyclic polymers using RE-RAFT opens up possibilities for materials with unique solution and bulk properties. nih.govmdpi.com
Furthermore, the tert-butoxy (B1229062) group can serve as a precursor to other functionalities. For example, this compound can undergo Sonogashira coupling with aryl iodides to form aryl-substituted tert-butyl ynol ethers. science.gov These intermediates can then generate aryl ketenes, which are versatile synthons for a variety of organic molecules. science.govthieme-connect.com This reactivity suggests that polymers incorporating this compound units could be functionalized post-polymerization to create a diverse range of materials.
The development of biodegradable materials is another area of interest. ontosight.ai The tert-butyl ester group can be used to introduce functional groups that may enhance a material's biodegradability. ontosight.ai
Theoretical and Computational Studies of Tert Butoxyacetylene Systems
Quantum Chemical Investigations of Molecular Structure and Reactivity
Quantum chemical methods are pivotal in elucidating the molecular structure and reactivity of tert-butoxyacetylene. These computational approaches allow for the detailed examination of properties that can be challenging to determine experimentally.
The conformational landscape of molecules is critical to understanding their physical and chemical properties. For flexible molecules, identifying the most stable conformers is a primary goal of computational analysis. High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster techniques, provide reliable predictions of molecular geometries and relative energies.
In conformational analysis, a systematic search of the potential energy surface is performed to locate all possible conformers. researchgate.net This is often achieved by systematically rotating dihedral angles and performing geometry optimizations for each starting structure. The resulting conformers are then ranked by their energies to identify the most stable forms. For instance, in studies of similar molecules like tert-butyl acetate (B1210297), ab initio calculations at the MP2/6-311++G(d,p) level of theory have been used to determine the relative energies and rotational constants of different conformers. researchgate.net Such studies often reveal that only a few conformers are significantly populated at room temperature. researchgate.net
The choice of the theoretical method and basis set is crucial for obtaining accurate results. While simpler methods like molecular mechanics can be used for an initial conformational search, higher-level methods are necessary for reliable energy calculations. mdpi.com For complex systems, a combination of methods is often employed, where initial searches are done with a less computationally expensive method, followed by refinement of the low-energy conformers using more accurate ab initio calculations. researchgate.netnih.gov
Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES), chemists can identify the reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics.
For example, this compound can undergo various reactions, such as Sonogashira coupling with aryl iodides to form aryl-substituted tert-butyl ynol ethers. researchgate.netresearchgate.net These intermediates can then participate in subsequent rearrangements. researchgate.netresearchgate.net Computational modeling can elucidate the step-by-step mechanism of such transformations, including the structures of all intermediates and transition states.
Methods like density functional theory (DFT) are commonly used to model reaction mechanisms due to their balance of accuracy and computational cost. By calculating the energies of all species along the reaction pathway, a detailed energy profile can be constructed. This profile provides insights into the feasibility of a proposed mechanism and can help in designing experiments to favor a particular reaction outcome.
Conformational Analysis using High-Level Ab Initio Methods
Prediction and Interpretation of Spectroscopic Parameters
Computational methods are invaluable for predicting and interpreting spectroscopic data, which serves as a bridge between theoretical models and experimental observations.
Infrared (IR) and Raman spectroscopy are key techniques for identifying molecular structures by probing their vibrational modes. hopto.org Quantum chemical calculations can predict the vibrational frequencies and intensities of a molecule, which can then be compared with experimental spectra to confirm the structure. hopto.org
The calculation of vibrational frequencies is typically performed after a geometry optimization. uni-muenchen.de The second derivatives of the energy with respect to the atomic coordinates are calculated to obtain the force constants, which in turn yield the vibrational frequencies. libretexts.org For a non-linear molecule with N atoms, there are 3N-6 normal modes of vibration. uni-muenchen.de
These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. rsc.org The predicted spectrum can then be used to assign the bands in an experimental IR or Raman spectrum to specific molecular motions, such as C-H stretches, C-O stretches, or bending modes. libretexts.org This is particularly useful for distinguishing between different isomers or conformers, as they will have distinct vibrational spectra.
Below is an interactive table with examples of calculated vibrational frequencies for a related molecule, which illustrates the type of data obtained from these calculations.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| ν(O-H) | 3305 | 3681 | O-H stretch |
| ν(C-H) | 3231 | - | Symmetric C-H stretch |
| ν(C-H) | 3185 | - | Asymmetric C-H stretch |
| δ(CH₃) | 1500 | - | CH₃ deformation |
| ν(C-O) | 1100 | - | C-O stretch |
Note: The data in this table is illustrative for methanol (B129727) and not this compound, as specific detailed public data for the target compound is not available. The purpose is to demonstrate the format and type of information derived from vibrational frequency calculations.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. Computational methods can predict NMR chemical shifts, which can aid in the assignment of experimental spectra and the confirmation of proposed structures. liverpool.ac.uk
The prediction of NMR chemical shifts involves calculating the magnetic shielding tensor for each nucleus in the molecule. arxiv.org This is typically done using methods like Gauge-Including Atomic Orbitals (GIAO) in combination with DFT. researchgate.net The calculated shielding constants are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane.
The accuracy of predicted chemical shifts has improved significantly with the development of more sophisticated computational methods and the use of machine learning algorithms trained on large datasets of experimental data. arxiv.orgresearchgate.net These approaches can now predict proton and carbon chemical shifts with high accuracy. biorxiv.org Predicted NMR data is particularly valuable for distinguishing between constitutional isomers and even stereoisomers, which may have very similar but distinct NMR spectra. arxiv.org
Vibrational Frequency Calculations (e.g., IR, Raman) for Structural Support
Global Reaction Route Mapping and Characterization of Isomeric Species
A comprehensive understanding of the chemical space of a particular molecular formula involves not only studying the properties of the most stable isomer but also exploring the landscape of all its possible isomers and the reaction pathways that connect them. Global reaction route mapping (GRRM) is a systematic computational approach to achieve this. mdpi.com
This method involves automated exploration of the potential energy surface to find all energetically accessible equilibrium structures (isomers) and the transition states that link them. mdpi.com This provides a complete reaction network, revealing all possible isomerization and dissociation pathways. mdpi.com
For a system like this compound, a GRRM study would identify all isomers with the same chemical formula (C₆H₁₀O) and map out the intricate network of reactions that can occur. This can lead to the discovery of novel, previously uncharacterized isomers and unexpected reaction pathways. researchgate.net The results of such a study are invaluable for understanding the fundamental chemistry of the system and can guide synthetic efforts towards desired products or help to explain the formation of byproducts in a reaction. The characterization of these isomeric species would involve calculating their geometries, energies, and spectroscopic properties, as described in the preceding sections. researchgate.net
Rational Design of Novel Reactions and Materials Through Computational Chemistry
Computational chemistry has emerged as an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms and guiding the development of new synthetic methodologies and functional materials. researchgate.netscience.gov In the context of this compound systems, theoretical and computational studies are pivotal for understanding their reactivity and for the rational design of novel chemical transformations and materials with desired properties. By modeling reaction pathways and predicting molecular properties, researchers can screen potential reactions and materials before their experimental realization, saving time and resources. researchgate.netmdpi.com
Designing Novel Reactions
A significant application of computational chemistry in the study of this compound is the elucidation of reaction mechanisms, which is fundamental to the design of new reactions. A key transformation of this compound is its Sonogashira coupling with aryl iodides, which yields aryl-substituted tert-butyl ynol ethers. These intermediates can then undergo further reactions, such as rearrangement to form highly reactive aryl ketenes. science.govamazonaws.com
Density Functional Theory (DFT) calculations have been instrumental in understanding the intricacies of the Sonogashira coupling mechanism. These studies have investigated both the copper-co-catalyzed and copper-free reaction pathways, detailing the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. libretexts.orgresearchgate.netwikipedia.org Computational models can predict the activation barriers for these steps, offering a rationale for the observed reactivity and selectivity. For instance, DFT calculations have shown that the oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-limiting step. researchgate.netnih.gov
The subsequent transformation of the aryl ynol ether to an aryl ketene (B1206846) via a science.govrsc.org-hydride shift is another area where computational studies provide valuable insights. science.gov Theoretical calculations can map the potential energy surface of this rearrangement, identifying the transition state structure and the energetic barrier to the reaction. This knowledge is crucial for predicting the feasibility of ketene formation from various substituted aryl ynol ethers and for designing reaction conditions that favor this pathway.
Furthermore, computational chemistry can guide the design of subsequent reactions involving the in-situ generated aryl ketenes. For example, DFT studies on the [2+2] cycloaddition reactions of ketenes with various dienophiles can predict the stereoselectivity and regioselectivity of the products. rsc.org This predictive power allows for the rational design of complex molecular architectures starting from simple precursors like this compound.
Predicting Material Properties
Beyond reaction design, computational chemistry is a powerful tool for predicting the properties of new materials derived from this compound. By calculating the electronic and structural properties of polymers and other materials incorporating the this compound motif, researchers can screen for candidates with interesting optical, electronic, or mechanical properties. researchgate.net
For example, theoretical calculations can predict the band gap, conductivity, and charge transport properties of conjugated polymers derived from this compound. This is particularly relevant for the design of organic electronic materials for applications in batteries, solar cells, and light-emitting diodes. researchgate.net Computational screening can identify promising polymer structures with tailored electronic properties, guiding synthetic efforts towards the most promising candidates.
The table below presents computationally derived activation enthalpies for the rate-limiting step of the Sonogashira reaction, a key transformation of this compound, with various aryl halides. This data highlights how computational chemistry can quantify the reactivity of different substrates, aiding in the rational design of new reactions.
Advanced Spectroscopic Characterization Methodologies for Tert Butoxyacetylene and Its Derivatives
High-Resolution Microwave Spectroscopy for Precise Structural Elucidation and Conformational Analysis
High-resolution microwave spectroscopy is a powerful technique for determining the precise molecular structures of gas-phase molecules by measuring their rotational transitions. This method allows for the determination of molecular moments of inertia, from which bond distances and angles can be calculated with exceptional accuracy. kent.edu The sample is typically cooled to very low temperatures (~5 K) in a supersonic expansion, which isolates the molecules and prevents intermolecular interactions from distorting their intrinsic structure. kent.edu
For molecules with a tert-butyl group, such as tert-butyl acetate (B1210297) or methyl tert-butyl ether (MTBE), microwave spectroscopy reveals detailed information about their conformational preferences and the dynamics of internal rotation. researchgate.netrsc.org In a study of tert-butyl acetate, only the most stable C_s conformer was observed in the supersonic jet, as it is significantly lower in energy than the C_1 conformer. researchgate.net The analysis of the rotational spectrum provided highly accurate rotational and centrifugal distortion constants. researchgate.net
Table 1: Representative Theoretical Spectroscopic Constants for a Tert-Butyl Containing Molecule (Methyl Tert-Butyl Ether) This table is illustrative of the data obtained from microwave spectroscopy and quantum chemical calculations for a molecule containing a tert-butyl group.
| Parameter | MP2/cc-pVDZ | B3LYP/6-311+G(2d,p) | CCSD(T)/cc-pVTZ |
|---|---|---|---|
| A_e (MHz) | 4373.11 | 4374.09 | 4443.68 |
| B_e (MHz) | 2743.30 | 2712.94 | 2771.90 |
| C_e (MHz) | 2735.80 | 2709.94 | 2766.70 |
| μ_a,e (D) | 0.019 | 0.141 | 0.035 |
| μ_b,e (D) | 1.163 | 1.300 | 1.207 |
Data sourced from calculations on Methyl Tert-Butyl Ether. rsc.org
Nuclear Magnetic Resonance (NMR) Techniques for Complex Structural and Mechanistic Studies
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of complex molecules and polymers, including derivatives of tert-butoxyacetylene. iupac.org Unlike 1D NMR, 2D NMR experiments spread signals across a second frequency dimension, which greatly improves data resolution and provides richer information through cross-peaks that reveal interactions between coupled nuclei. bitesizebio.com Techniques such as Heteronuclear Single-Quantum Coherence (HSQC), Heteronuclear Multiple-Bond Correlation (HMBC), and Total Correlation Spectroscopy (TOCSY) are crucial for establishing connectivity and stereochemistry. iupac.org
For polymers, these techniques allow for the unambiguous assignment of ¹H and ¹³C signals, which is a prerequisite for determining microstructure, such as monomer sequence and tacticity. iupac.orgnih.govnih.gov For instance, in studies of substituted polyacetylenes, 2D NMR experiments like ¹H-¹³C HSQC have been used to confirm the incorporation of specific end groups. acs.org The analysis of various copolymers demonstrates that HSQC spectra reveal one-bond C-H connectivities, while HMBC spectra can be used to assign carbons, such as carbonyls, by showing correlations over multiple bonds. iupac.orgscielo.br TOCSY experiments can further help differentiate stereochemical arrangements, like meso and racemic protons. iupac.org
While detailed NMR data for this compound itself is not provided in the search results, the principles are broadly applicable. The assignments of ¹H and ¹³C NMR spectra for various complex organic molecules and polymers are routinely achieved using a combination of 1D and 2D NMR experiments. nih.govnih.govresearchgate.net
Table 2: Common 2D NMR Techniques and Their Applications in Structural Elucidation
| Technique | Abbreviation | Information Provided | Application Example |
|---|---|---|---|
| Heteronuclear Single-Quantum Coherence | HSQC | Shows direct one-bond correlations between a proton (¹H) and a heteronucleus (e.g., ¹³C, ¹⁵N). iupac.orgbitesizebio.com | Assigning protons to their directly attached carbons in a polymer backbone. acs.org |
| Heteronuclear Multiple-Bond Correlation | HMBC | Reveals correlations between a proton and a heteronucleus over two or three bonds. iupac.org | Determining the connectivity between different monomer units in a copolymer. iupac.org |
| Correlation Spectroscopy | COSY | Shows correlations between protons that are coupled to each other, typically through two or three bonds. nih.gov | Identifying adjacent protons in an alkyl chain or aromatic ring. |
| Total Correlation Spectroscopy | TOCSY | Shows correlations between all protons within a given spin system, not just those directly coupled. iupac.org | Differentiating between different spin systems, such as those in different amino acid residues of a peptide. iupac.org |
Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive method for investigating the structure, conformation, and dynamics of solid materials, including polymers and composites derived from substituted acetylenes. nih.govacs.org Unlike solution NMR, ssNMR can analyze insoluble materials, providing insights into both the bulk and surface properties. acs.orgnih.gov Techniques like high-power proton-decoupled ¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) are commonly used to obtain high-resolution spectra of solids. nih.govacs.org
Research on substituted polyacetylenes has utilized ssNMR to characterize their structure within nanocomposites. acs.org For example, ssNMR, in conjunction with FT-IR and XRD, confirmed the formation of a conjugated and charged polyacetylene within the lamellae of montmorillonite (B579905) clay. acs.org The ¹³C CP/MAS NMR spectra of these materials often show a broad distribution of resonances, indicating the variety of chemical environments in the amorphous polymer. acs.org
Although ssNMR studies specifically on poly(this compound) were not found in the search results, the analysis of related polymeric systems is well-documented. For instance, ssNMR has been used to study the cross-linking in fluoroelastomers, where spectral overlap was resolved using relaxation studies (T₁, T₂, and T₁ρ) to assign new peaks to specific structures formed during the process. ohiolink.eduresearchgate.net Similarly, ssNMR is used to characterize the structure and dynamics of polymer and hybrid electrolytes, where it can probe ion mobility and the interactions between the polymer host and ionic species. mdpi.com The amorphous nature of many polymers can sometimes inhibit a full structural characterization by 2D ssNMR techniques, but the data obtained still provides crucial support for proposed structures. ohiolink.eduresearchgate.net
Table 3: Key Solid-State NMR Parameters and Their Significance in Polymer Characterization
| Parameter/Technique | Description | Information Gained |
|---|---|---|
| Magic Angle Spinning (MAS) | Rapidly spinning the sample at an angle of 54.7° to the magnetic field. uliege.be | Averages out anisotropic interactions to produce narrower lines and higher resolution spectra. nih.govuliege.be |
| Cross-Polarization (CP) | Transfers magnetization from abundant spins (e.g., ¹H) to dilute spins (e.g., ¹³C). | Enhances the signal of insensitive nuclei and allows for faster data acquisition. acs.org |
| T₁ Relaxation Time | Spin-lattice relaxation time; characterizes the time for nuclear spins to return to thermal equilibrium. mdpi.com | Provides information on molecular dynamics and mobility on the microsecond-to-second timescale. mdpi.com |
| T₂ Relaxation Time | Spin-spin relaxation time; characterizes the decay of transverse magnetization. mdpi.com | Sensitive to slower motions and can help distinguish between different phases (e.g., solid vs. liquid) in a material. ohiolink.edu |
Multi-dimensional NMR Spectroscopy for Connectivity and Stereochemistry
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a vital analytical technique for characterizing synthetic polymers. bruker.combruker-daltonics.jp It is a soft ionization method that allows for the detection of intact macromolecular ions, providing absolute molecular weights of individual oligomers. This capability contrasts with methods like gel permeation chromatography (GPC), which yield relative molecular weights based on calibration standards. bruker.com
MALDI-TOF-MS is particularly effective for polymers with narrow molecular weight distributions (polydispersity index, Đ < 1.2). The resulting spectrum displays a series of peaks, each corresponding to a specific oligomer (n-mer), allowing for the direct calculation of the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity (Đ = M_w/M_n). sigmaaldrich.com The mass difference between adjacent peaks corresponds to the mass of the polymer's repeating monomer unit, confirming the polymer's identity. bruker-daltonics.jp
While some studies on substituted polyacetylenes note that extensive fragmentation in MALDI-TOF spectra can make structural analysis difficult, the technique remains valuable. researchgate.net In many cases, it successfully confirms the presence of expected end-groups and provides molecular weight data that complements GPC results. researchgate.net For example, analysis of various functionalized polymers using MALDI-TOF MS has verified narrow dispersity and the identity of end-groups. sigmaaldrich.com However, for highly polydisperse polymers (Đ > 1.2), the accuracy of MALDI-TOF MS in determining molecular weight can be limited.
Table 4: Molecular Weight Data for a Model Polymer (Polystyrene 2000) from MALDI-TOF MS Analysis This table illustrates the type of data obtained from MALDI-TOF MS for a well-defined polymer standard.
| Parameter | Value | Description |
|---|---|---|
| M_n (Da) | 2079 | Number-average molecular weight, calculated as Σ(N_i * M_i) / ΣN_i. |
| M_w (Da) | 2232 | Weight-average molecular weight, calculated as Σ(N_i * M_i²) / Σ(N_i * M_i). |
| Đ (M_w/M_n) | 1.07 | Polydispersity Index, a measure of the breadth of the molecular weight distribution. sigmaaldrich.com |
| Repeating Unit Mass (Da) | 104.063 | Confirms the identity of the monomer (styrene). |
Data sourced from a representative analysis of Polystyrene 2000.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a unique "fingerprint" for identification. nih.gov IR spectroscopy measures the absorption of infrared radiation that causes a change in the molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from changes in molecular polarizability. These techniques are highly useful for identifying functional groups and studying molecular structure, as the position, intensity, and shape of vibrational bands are sensitive to factors like bond strength, atomic masses, and molecular environment. uci.edu
For alkynes like this compound, the carbon-carbon triple bond (C≡C) stretch is a key characteristic vibration. In general, alkyne C≡C stretching vibrations appear in the region of 2100-2260 cm⁻¹. The exact position depends on the substitution and symmetry of the molecule. The C-O stretching vibration associated with the ether linkage would also be a prominent feature, typically appearing in the 1000-1300 cm⁻¹ region.
In the analysis of complex materials, such as substituted polyacetylenes, vibrational spectroscopy provides crucial structural information. acs.org For example, FT-IR can be used alongside other techniques to confirm the formation of conjugated polymer backbones. acs.org Computational methods, such as Density Functional Theory (DFT), are often used to calculate theoretical vibrational frequencies, which aids in the assignment of experimental IR and Raman spectra. rsc.orgscirp.org The comparison between experimental and theoretical spectra allows for a detailed analysis of the normal vibrational modes, which can often be complex mixtures of several local vibrational motions. mdpi.com
Table 5: General Regions for Characteristic Infrared Absorptions Relevant to this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Alkyne (C≡C) | Stretch | 2100 - 2260 | Variable, weak to medium |
| Alkynyl C-H | Stretch | ~3300 | Strong, sharp |
| Alkyl C-H | Stretch | 2850 - 3000 | Medium to strong |
| Ether (C-O) | Stretch | 1000 - 1300 | Strong |
This table presents generalized data for functional group identification.
Compound Index
Application of Advanced Spectroscopic Methods in Real-Time Reaction Monitoring
The application of advanced spectroscopic methods for real-time, in-situ monitoring has revolutionized the understanding of complex chemical transformations. For reactions involving highly reactive species like this compound and its derivatives, these techniques are indispensable for elucidating reaction mechanisms, identifying transient intermediates, and optimizing process parameters. Methods such as in-situ Fourier Transform Infrared (FT-IR) spectroscopy, real-time Nuclear Magnetic Resonance (NMR) spectroscopy, and stopped-flow spectroscopy provide a continuous stream of data from a reaction as it occurs, eliminating the need for offline sampling which can be impractical for fast or sensitive reactions. mt.comuniv-lorraine.fr
In-situ FT-IR spectroscopy is particularly powerful for monitoring reactions involving this compound due to the distinct vibrational frequencies of the key functional groups. mt.com The alkyne C≡C stretch of the starting material, the characteristic strong absorption of ketene (B1206846) intermediates (C=C=O), and the carbonyl (C=O) stretches of subsequent products all appear in well-defined regions of the mid-infrared spectrum. mdpi.comyoutube.com By inserting an Attenuated Total Reflectance (ATR) probe directly into the reaction vessel, changes in the concentration of these species can be tracked continuously. mt.commdpi.com
A prime example is the thermolysis of alkoxyalkynes to generate ketenes, a reaction class to which this compound belongs. In a flow chemistry setup, inline FT-IR monitoring can be used to determine the optimal conditions (e.g., temperature, residence time) for the conversion of the starting alkyne to the ketene intermediate. The ketene can then be trapped by a nucleophile, such as an amine or alcohol, to form an amide or ester. The real-time data allows for the rapid determination of kinetic parameters, such as the activation energy (Ea), by analyzing the rate of disappearance of the reactant peak or the appearance of the product peak at various temperatures.
Table 1: Illustrative In-Situ FT-IR Data for the Monitored Thermolysis and Trapping of a Ketenyl Intermediate
Similarly, real-time NMR spectroscopy offers quantitative insights into reaction progress without the need for calibration curves, as signal integrals are directly proportional to molar concentration. semanticscholar.orgmagritek.com This is particularly useful for reactions of this compound derivatives that result in isomeric products, where distinct NMR signals for each isomer can be monitored simultaneously to determine reaction selectivity and yield in real time. For instance, in a Sonogashira coupling of this compound with an aryl iodide, ¹H NMR can track the disappearance of the acetylenic proton and the appearance of signals corresponding to the transient aryl-substituted tert-butyl ynol ether intermediate, which subsequently rearranges to an aryl ketene. science.gov The final product, formed by trapping the ketene, can also be quantified. semanticscholar.org
Table 2: Hypothetical Real-Time ¹H NMR Data for a Catalytic Reaction of this compound
For extremely fast reactions or the detection of very short-lived intermediates, stopped-flow spectroscopy is the method of choice. biologic.netphotophysics.com This technique involves the rapid mixing of reactants (in milliseconds) followed by the immediate acquisition of spectroscopic data, typically UV-Vis or fluorescence spectra. univ-lorraine.frnih.gov In the context of this compound chemistry, this could be applied to study the initial kinetics of its reaction with strong electrophiles or the rapid trapping of highly reactive ketene intermediates. The resulting data, which show absorbance changes over time at specific wavelengths, can be fitted to kinetic models to extract rate constants for individual steps of the reaction mechanism. nih.govresearchgate.net
The integration of these advanced spectroscopic techniques into the study of this compound provides a molecular-level view of reaction dynamics, enabling the precise control and optimization of synthetic routes that were previously managed through empirical trial and error.
Future Research Directions and Emerging Paradigms in Tert Butoxyacetylene Chemistry
Development of More Sustainable and Greener Synthetic Protocols
The imperative for green chemistry is steering research towards the development of more environmentally benign methods for synthesizing tert-butoxyacetylene. Current industrial syntheses can involve multi-step processes and the use of hazardous reagents. vulcanchem.com Future efforts will likely focus on several key areas to improve sustainability.
One promising avenue is the exploration of alternative, less hazardous starting materials and reagents. For instance, developing catalytic systems that can directly utilize tert-butyl alcohol and acetylene (B1199291) in a highly selective manner could significantly reduce waste and energy consumption. google.com Research into solvent-free or aqueous-based reaction conditions is also a critical goal. A recent novel and efficient method for the synthesis of tert-butyl esters using di-tert-butyl dicarbonate (B1257347) ((Boc)2O) under solvent-free and base-free conditions, facilitated by electromagnetic milling, presents an innovative and eco-friendly approach that could potentially be adapted for this compound synthesis. rsc.org
Furthermore, improving the atom economy of the synthesis is a central tenet of green chemistry. This involves designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Catalytic routes that minimize the formation of byproducts will be a primary focus. The development of recyclable catalysts, such as those based on metal-organic frameworks (MOFs), could also contribute significantly to greener protocols by reducing catalyst waste and cost. researchgate.net
Table 1: Comparison of Potential Greener Synthesis Strategies for this compound
| Strategy | Potential Advantages | Research Focus |
| Direct Catalytic Vinylation | Higher atom economy, fewer steps | Development of catalysts for the direct reaction of tert-butyl alcohol and acetylene. google.com |
| Solvent-Free/Aqueous Synthesis | Reduced environmental impact, improved safety | Exploration of mechanochemical methods (e.g., ball milling) and phase-transfer catalysis. rsc.org |
| Recyclable Catalysis | Reduced waste, lower cost | Design of heterogeneous or reusable homogeneous catalysts. researchgate.net |
| Renewable Feedstocks | Reduced reliance on fossil fuels | Long-term goal of sourcing starting materials from biomass. |
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The reactivity of this compound is heavily influenced by the catalytic system employed. While palladium-catalyzed Sonogashira couplings are well-established, there is considerable room for discovering novel catalysts that offer enhanced reactivity, broader substrate scope, and improved selectivity. nih.govresearchgate.net
Future research will likely explore the use of earth-abundant and less toxic transition metals, such as iron, copper, and nickel, as alternatives to palladium. researchgate.net For instance, nickel/photoredox catalysis has emerged as a powerful tool for C-N coupling reactions and could potentially be adapted for reactions involving this compound. rsc.org The development of multifunctional catalysts that can promote tandem or cascade reactions in a single pot is another exciting frontier.
Moreover, the design of new ligand architectures will be crucial for fine-tuning the electronic and steric properties of the catalyst, thereby controlling the regio- and stereoselectivity of reactions. nih.gov Chiral ligands, for example, could enable enantioselective transformations, opening up new avenues for the synthesis of complex, optically active molecules. The synergistic effect of combining a transition metal catalyst with a Lewis acid has shown promise in controlling selectivity in alkyne functionalization and could be a fruitful area of investigation for this compound. nih.gov
Integration into Continuous Flow Chemistry and Automation for Scalable Synthesis
To meet the potential industrial demand for this compound and its derivatives, the development of scalable and efficient manufacturing processes is essential. Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for automation and process optimization. mdpi.comhybrid-chem.com
Integrating the synthesis of this compound into a continuous flow system could allow for precise control over reaction parameters, leading to higher yields and purity. researchgate.net This technology is particularly well-suited for managing the exothermic nature of certain synthetic steps and for handling potentially unstable intermediates. vulcanchem.com Furthermore, the use of packed-bed reactors with immobilized catalysts could simplify product purification and catalyst recycling, further enhancing the efficiency and sustainability of the process. mdpi.com
The automation of continuous flow systems can enable high-throughput screening of reaction conditions and catalysts, accelerating the discovery of optimal synthetic protocols. This approach is not only beneficial for the production of this compound itself but also for its subsequent functionalization in a scalable manner, facilitating the large-scale synthesis of important pharmaceutical intermediates and other valuable compounds. beilstein-journals.orgresearchgate.net
Expansion of Applications into Biological Probes and Pharmaceutical Intermediates
This compound serves as a versatile building block for the synthesis of a wide range of organic molecules, and its application in the life sciences is a rapidly growing area of research. thieme-connect.com Its ability to act as a ketene (B1206846) surrogate in coupling reactions provides a powerful tool for accessing aryl acetic acid derivatives, which are common motifs in many biologically active compounds and pharmaceutical agents. nih.govscience.govresearchgate.netscience.govscience.govscience.gov
Future research will likely focus on leveraging this compound to construct more complex and diverse molecular scaffolds for drug discovery. thieme-connect.comscispace.com The development of novel annulation strategies using this compound as a key reagent could lead to the rapid assembly of heterocyclic cores found in many pharmaceuticals. scispace.com For instance, the synthesis of substituted quinolines and naphthols has been demonstrated, and expanding this chemistry to other heterocyclic systems is a promising direction. researchgate.net
Furthermore, the unique reactivity of this compound makes it an attractive candidate for the development of novel biological probes and labeling agents. Its ability to participate in click-type reactions or to be incorporated into molecules that can undergo specific transformations under physiological conditions could be exploited for applications in chemical biology, such as activity-based protein profiling and in vivo imaging.
Table 2: Potential Pharmaceutical Scaffolds Accessible via this compound Chemistry
| Scaffold | Synthetic Approach | Potential Therapeutic Area |
| Aryl Acetic Acid Derivatives | Ketene-surrogate coupling nih.gov | Anti-inflammatory, Analgesic |
| Substituted Naphthols | Electrocyclic ring closure researchgate.netscispace.com | Anticancer, Antiviral |
| Quinolines/Isoquinolines | Annulation reactions researchgate.netscispace.com | Antimalarial, Antibacterial |
| Complex Heterocycles | Multi-component reactions | Diverse, dependent on structure |
Synergistic Approaches Combining Experimental Discovery with Advanced Computational Design
The integration of computational chemistry with experimental synthesis offers a powerful paradigm for accelerating the discovery and optimization of new reactions and catalysts. chinesechemsoc.org Density Functional Theory (DFT) calculations, for example, can provide valuable insights into reaction mechanisms, transition state geometries, and the factors controlling selectivity. snnu.edu.cnrsc.org
In the context of this compound chemistry, computational modeling can be used to:
Design novel catalysts: By simulating the interaction of different metal-ligand complexes with this compound, researchers can rationally design catalysts with improved performance. nih.govfindaphd.com
Predict reaction outcomes: Computational studies can help predict the regioselectivity and stereoselectivity of reactions, guiding experimental efforts towards the most promising pathways. nih.gov
Elucidate reaction mechanisms: Understanding the detailed mechanism of a reaction is crucial for its optimization. DFT calculations can map out the entire reaction energy profile, identifying key intermediates and transition states. researchgate.netrsc.org
The synergistic feedback loop between computational prediction and experimental validation is expected to play an increasingly important role in the future of this compound chemistry. snnu.edu.cn This approach will not only accelerate the pace of discovery but also lead to a deeper fundamental understanding of the principles governing the reactivity of this versatile compound, paving the way for the development of innovative synthetic methods and applications. rsc.orgnih.govmuni.cz
Q & A
Q. What synthetic protocols are recommended for tert-butoxyacetylene in catalytic coupling reactions, and how can side-product formation be minimized?
Methodological Answer: this compound is commonly used in Cu-catalyzed coupling reactions, such as the synthesis of aryl-substituted ynol ethers. To optimize yield and minimize side products (e.g., enynol ethers or carboxylic acid derivatives):
- Use bulky amines (e.g., iPr₂NEt) to suppress undesired carbometalation pathways .
- Incorporate molecular sieves to sequester moisture and prevent hydrolysis of intermediates .
- Monitor reaction progress via TLC or GC-MS, and isolate products using column chromatography with non-polar solvents.
- Key Consideration: Preclude dimerization of this compound by maintaining anhydrous conditions and inert atmospheres (N₂/Ar) .
Q. What safety protocols should be followed when handling this compound, given limited toxicity data?
Methodological Answer: Due to incomplete toxicological characterization:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a face shield. Use gloves tested to EN 374 or NIOSH standards .
- Engineering Controls: Handle in a fume hood with local exhaust ventilation. Avoid skin/eye contact and inhalation of vapors .
- Emergency Measures: Equip labs with eyewash stations and chemical showers. Store this compound in sealed containers at 2–8°C, away from moisture .
- Documentation: Maintain a hazard log to record exposure incidents, as chronic effects are unknown .
Q. How should researchers characterize this compound and its derivatives to ensure structural fidelity?
Methodological Answer:
- Spectroscopic Techniques: Use H/C NMR to confirm acetylene proton absence (~2 ppm) and tert-butyl group signals (1.2–1.4 ppm). IR spectroscopy can validate C≡C stretches (~2100–2260 cm⁻¹) .
- Chromatographic Purity: Perform HPLC with UV detection (λ = 254 nm) to assess purity. Compare retention times with authentic samples .
- Cross-Validation: Cross-reference data with literature or databases (e.g., SciFinder) using CAS numbers to avoid nomenclature inconsistencies .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance this compound’s regioselectivity in multi-step syntheses?
Methodological Answer:
- Parameter Screening: Design a factorial experiment varying temperature (25–80°C), catalyst loading (1–10 mol%), and solvent polarity (THF vs. DCM). Use ANOVA to identify significant factors .
- Byproduct Analysis: Isolate and characterize side products (e.g., via HRMS) to trace their origin. For example, enynol ethers may form via acetylene dimerization, necessitating lower reaction temperatures .
- Computational Modeling: Employ DFT calculations to predict transition states and identify steric/electronic barriers to regioselectivity .
Q. How should researchers address contradictions in toxicity or reactivity data for this compound?
Methodological Answer:
- Empirical Falsification: Replicate disputed experiments under controlled conditions (e.g., standardized O₂/moisture levels). Compare outcomes with original studies to isolate variables .
- Literature Meta-Analysis: Systematically review existing data (e.g., ECHA dossiers, PubMed) to identify consensus or outliers. Use tools like PRISMA for transparency .
- Collaborative Verification: Share samples with independent labs for parallel testing, ensuring methodological alignment (e.g., OECD guidelines for toxicity assays) .
Q. What strategies are viable for assessing this compound’s ecological impact despite limited biodegradability data?
Methodological Answer:
- Read-Across Analysis: Estimate persistence/bioaccumulation using data from structurally similar compounds (e.g., tert-butyl esters) .
- In Silico Models: Apply EPI Suite or TEST software to predict biodegradation half-lives and soil mobility .
- Microcosm Studies: Simulate environmental fate in lab-scale aquatic/terrestrial systems, monitoring degradation via LC-MS/MS over 28 days .
Data Presentation Guidelines
- Tables: Include comparative tables for reaction optimization (e.g., Table 1: Yield vs. Catalyst Loading) .
- Figures: Use kinetic plots or molecular docking diagrams to illustrate mechanistic hypotheses .
- Ethical Reporting: Disclose all conflicts of interest and raw data repositories (e.g., Zenodo) per TrAC Trends in Analytical Chemistry standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
